

Application Notes and Protocols for Ro 23-7014

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ro 23-7014

Cat. No.: B1680665

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 23-7014 is a potent and selective synthetic peptide analog of cholecystokinin-7 (CCK-7).[1] [2] Its chemical structure is Ac-Tyr(SO₃H)-Met-Gly-Trp-Met-Thr(SO₃H)-N-methyl-Phe-NH₂. Functioning as an appetite suppressant, **Ro 23-7014** exhibits superior potency, a longer duration of action (4 to 5 hours), and increased resistance to peptidergic degradation when compared to the endogenous CCK-7.[3] These characteristics make it a valuable tool for research into cholecystokinin A (CCK-A) receptor signaling and the regulation of food intake.

This document provides detailed protocols for the preparation and experimental use of **Ro 23-7014** in both in vitro and in vivo settings.

Physicochemical and Pharmacological Properties

Ro 23-7014 is a modified heptapeptide that acts as a selective agonist for the CCK-A receptor. This selectivity is reported to be 400-fold higher for the CCK-A receptor compared to the CCK-B receptor.[3] The enhanced stability and prolonged action are attributed to its chemical modifications.[3]

Data Presentation

A summary of the available quantitative data for **Ro 23-7014** is presented in the table below.

Parameter	Value	Species	Administration Route	Reference
In Vivo Potency (Appetite Suppression)				
ED ₅₀	0.3 µg/kg	Rat	Intraperitoneal (i.p.)	[3]
ED ₅₀	100 µg/kg	Rat	Intranasal	[3]
Receptor Selectivity				
CCK-A vs. CCK-B	400-fold greater selectivity for CCK-A	Rat	In Vitro (Receptor Binding Assay)	[3]
Binding Affinity				
K _i or IC ₅₀ for CCK-A Receptor	Not Publicly Available	-	-	-
K _i or IC ₅₀ for CCK-B Receptor	Not Publicly Available	-	-	-

Experimental Protocols

Preparation of Ro 23-7014 Stock Solutions

Reagents and Materials:

- **Ro 23-7014** peptide (lyophilized powder)
- Sterile Dimethyl Sulfoxide (DMSO)
- Sterile Saline (0.9% NaCl)
- Sterile, nuclease-free water

- Vortex mixer
- Sterile, low-protein binding microcentrifuge tubes

Protocol for a 1 mg/mL Stock Solution:

- Allow the lyophilized **Ro 23-7014** vial to equilibrate to room temperature before opening to prevent condensation.
- To prepare a vehicle suitable for both in vitro and in vivo use, first dissolve the peptide in a minimal amount of DMSO. For a 1 mg vial, add 200 μ L of sterile DMSO to achieve a 5 mg/mL intermediate solution.
- Gently vortex to ensure complete dissolution.
- For a final stock solution of 1 mg/mL, dilute the 5 mg/mL intermediate solution with sterile saline. For example, add 800 μ L of sterile saline to the 200 μ L of DMSO-dissolved peptide. The final solvent composition will be 20% DMSO in saline.
- Aliquot the stock solution into sterile, low-protein binding microcentrifuge tubes to avoid repeated freeze-thaw cycles.
- Store the aliquots at -80°C for long-term storage. When needed, thaw an aliquot on ice.

Note on Solubility: While a definitive solubility statement for **Ro 23-7014** is not publicly available, the use of a DMSO/saline mixture is a common practice for administering peptides with limited aqueous solubility in animal studies. For purely aqueous solutions for in vitro assays, reconstitution in sterile water or a suitable buffer (e.g., PBS, pH 7.4) should be tested, though sonication may be required.

In Vitro Experiment: CCK-A Receptor Competitive Binding Assay

This protocol is adapted from general CCK receptor binding assays and is intended to determine the binding affinity of **Ro 23-7014**.

Reagents and Materials:

- Cell membranes prepared from a source rich in CCK-A receptors (e.g., rat pancreas or a cell line overexpressing the CCK-A receptor)
- Radiolabeled CCK ligand (e.g., [125 I]-Bolton-Hunter labeled CCK-8)
- **Ro 23-7014** stock solution and serial dilutions
- Unlabeled CCK-8 (for determining non-specific binding)
- Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EGTA, 0.1% BSA, pH 7.4)
- Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
- 96-well filter plates (e.g., glass fiber filters)
- Scintillation fluid and a scintillation counter

Protocol:

- Preparation of Reagents: Prepare serial dilutions of **Ro 23-7014** in Binding Buffer. The concentration range should span several orders of magnitude around the expected K_i value.
- Assay Setup: In a 96-well plate, add the following to each well:
 - Total Binding: 50 μ L of Binding Buffer, 25 μ L of radiolabeled CCK ligand, and 25 μ L of cell membrane suspension.
 - Non-specific Binding: 50 μ L of a high concentration of unlabeled CCK-8 (e.g., 1 μ M), 25 μ L of radiolabeled CCK ligand, and 25 μ L of cell membrane suspension.
 - Competitive Binding: 50 μ L of each **Ro 23-7014** dilution, 25 μ L of radiolabeled CCK ligand, and 25 μ L of cell membrane suspension.
- Incubation: Incubate the plate at room temperature (or 37°C, depending on the specific assay conditions) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
- Termination of Binding: Terminate the binding reaction by rapid filtration through the glass fiber filter plate using a cell harvester.

- **Washing:** Quickly wash the filters with ice-cold Wash Buffer to remove unbound radioligand.
- **Quantification:** Dry the filters, add scintillation fluid, and measure the radioactivity in each well using a scintillation counter.
- **Data Analysis:** Calculate the specific binding by subtracting the non-specific binding from the total and competitive binding values. Plot the percentage of specific binding against the logarithm of the **Ro 23-7014** concentration and fit the data to a sigmoidal dose-response curve to determine the IC_{50} value. The K_i value can then be calculated using the Cheng-Prusoff equation.

In Vivo Experiment: Appetite Suppression in Rats

This protocol describes the methodology to assess the anorectic effects of **Ro 23-7014** in rats following intraperitoneal or intranasal administration.

Animals and Housing:

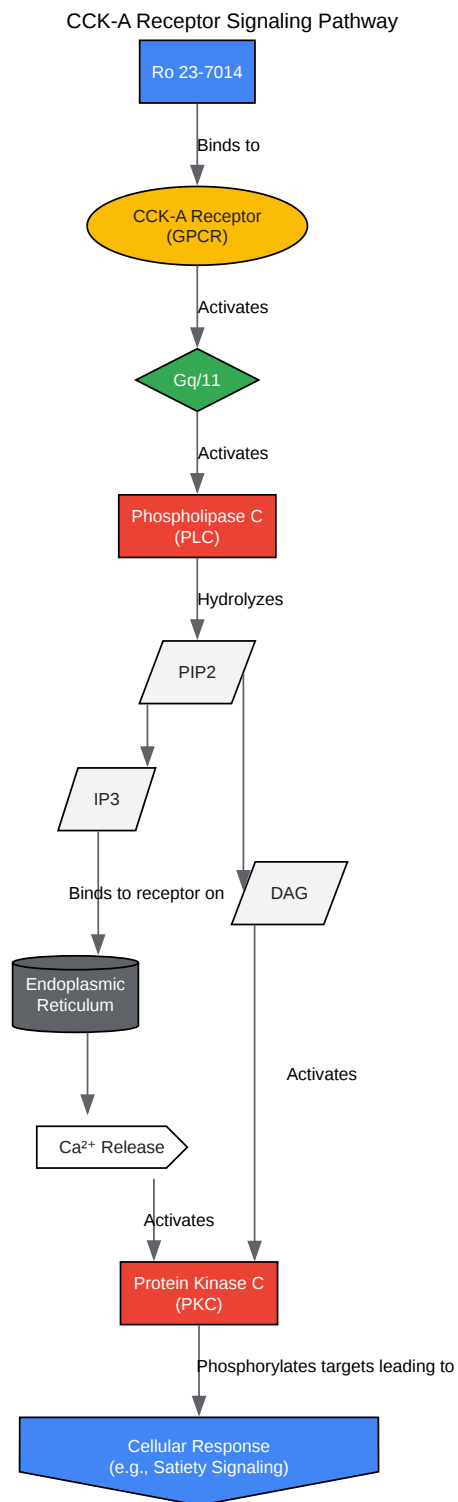
- Male Sprague-Dawley or Wistar rats (250-300g)
- Individually housed in cages that allow for accurate food intake measurement.
- Maintain a 12:12 hour light-dark cycle.
- Provide ad libitum access to standard chow and water, unless otherwise specified.

Protocol:

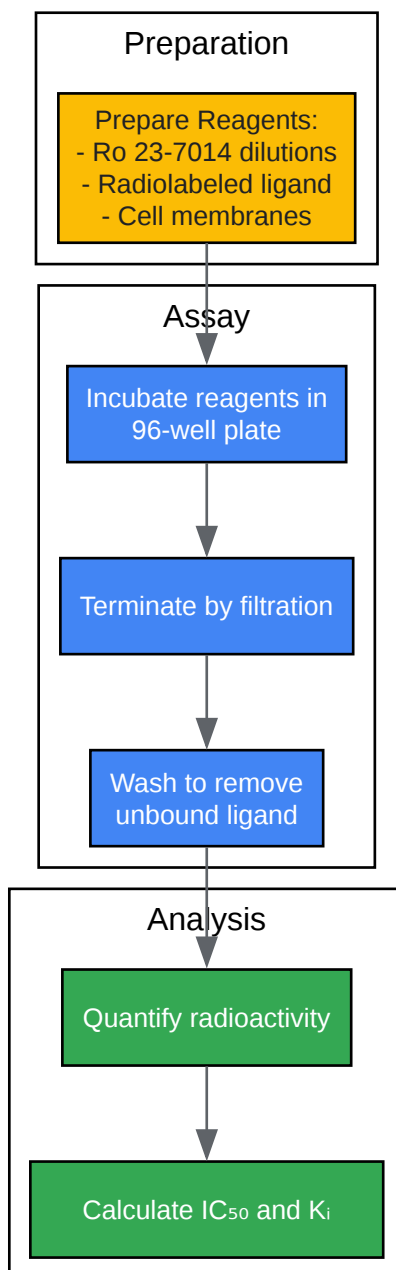
- **Acclimation:** Acclimate the rats to individual housing and handling for at least 3-5 days before the experiment.
- **Food Deprivation:** To ensure a robust feeding response, fast the rats overnight (e.g., 16-18 hours) with free access to water.
- **Preparation of Dosing Solutions:** Prepare fresh dilutions of **Ro 23-7014** from the stock solution in the appropriate vehicle (e.g., 20% DMSO in sterile saline). The final volume for injection should be determined based on the administration route.

- Administration:
 - Intraperitoneal (i.p.) Injection:
 - Gently restrain the rat.
 - Inject the calculated dose of **Ro 23-7014** or vehicle into the lower right quadrant of the abdomen, avoiding the cecum.
 - Use an appropriate needle size (e.g., 25-27G).
 - The injection volume should typically be 1-2 mL/kg.
 - Intranasal (i.n.) Administration:
 - Gently restrain the rat in a supine position with its head tilted back.
 - Administer the dose as small drops into each nostril, allowing the rat to inhale the liquid.
 - The total volume should be kept low (e.g., 20-50 μ L) and administered slowly to prevent the solution from entering the lungs.
- Measurement of Food Intake: Immediately after administration, provide a pre-weighed amount of food. Measure the cumulative food intake at various time points (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food.
- Data Analysis: Compare the food intake of the **Ro 23-7014** treated groups to the vehicle-treated control group. Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to determine the dose-dependent effects of **Ro 23-7014** on appetite suppression.

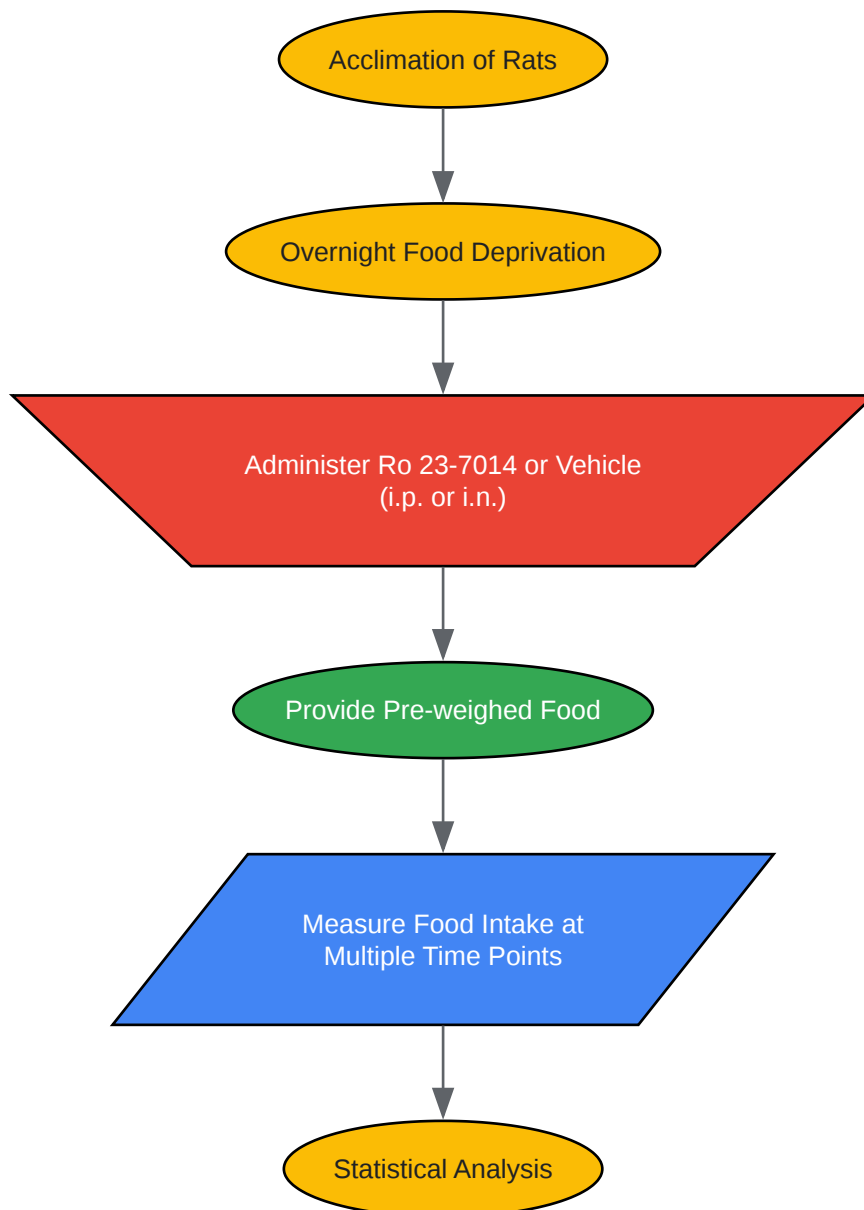
Visualizations



In Vitro Receptor Binding Assay Workflow



In Vivo Appetite Suppression Study Workflow



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Structure activity of C-terminal modified analogs of Ac-CCK-7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Ro 23-7014]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1680665#how-to-prepare-ro-23-7014-for-experimental-use]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com